molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1

2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476
CAS No.: 84478-75-1
M. Wt: 191.54 g/mol
InChI Key: NAWVMCKMQMJQMF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Safety and Hazards

“2-Chloro-4-fluoro-5-nitrophenol” can cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

As for future directions, more research is needed to further understand the degradation pathways and potential applications of “2-Chloro-4-fluoro-5-nitrophenol”. Currently, it is mainly used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-fluorophenol, is subjected to nitration using nitric acid and sulfuric acid in a continuous flow reactor. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

    Reduction: 2-Chloro-4-fluoro-5-aminophenol.

    Oxidation: Quinone derivatives.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-nitrophenol can be compared with other similar compounds, such as:

The unique combination of chlorine, fluorine, and nitro groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVMCKMQMJQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233462
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-75-1
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g 0.48 mol) was combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL) and the resultant mixture was refluxed for 4 h. The insoluble solids were removed by filtration and the filtrate was acidified with dilute HCl. The precipitated solid was collected by filtration and washed with water to give 2-chloro-4-fluoro-5-nitrophenol (90 g, 98% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H); MS (ESI) m/z: 192.1 (M+H+).
Quantity
120 g
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22.7 g
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reactant
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resultant mixture
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0 (± 1) mol
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300 mL
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Synthesis routes and methods II

Procedure details

To a solution of the product from Example 73B (0.87 g, 3.30 mmol) in methanol (20 mL) and water (1 mL) was added sodium bicarbonate (2.22 g, 26.4 mmol) and the mixture stirred at room temperature for 16 hours. The methanol was then removed under vacuum, dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product (0.62 g, 98%).
Quantity
0.87 g
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reactant
Reaction Step One
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2.22 g
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reactant
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20 mL
Type
solvent
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Quantity
1 mL
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solvent
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Yield
98%

Synthesis routes and methods III

Procedure details

A 6N aqueous sodium hydroxide solution (17 ml) was added dropwise to a stirred solution of 4-chloro-2-fluoro-5-methoxycarbonyloxy-1-nitrobenzene (J. Med. Chem., 1999, 42, 5369; 25 g) in methanol (200 ml) which was cooled to 5° C. The reaction mixture was stirred at ambient temperature for 30 minutes. A 12N aqueous hydrochloric acid solution (8.5 ml) was added and the mixture was evaporated. The residue was partitioned between methylene chloride and water. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 4-chloro-2-fluoro-5-hydroxy-1-nitrobenzene (18.5 g); NMR Spectrum: (CDCl3) 5.8 (br s, 1H), 7.35 (d, 1H), 7.75 (d, 1H).
Quantity
17 mL
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reactant
Reaction Step One
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25 g
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reactant
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200 mL
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solvent
Reaction Step One
Quantity
8.5 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 12.84 g (0.195 mole) of potassium hydroxide in 200 mL of water was added to a vigorously stirred solution of 34.0 g (0.097 mole) of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane. The resultant mixture was stirred at room temperature for approximately 18 hours. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The acidic solution was extracted with diethyl ether. The ether extract was dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to leave a solid. The solid was washed with petroleum ether to yield 15.07 g of 2-chloro-4-fluoro-5-nitrophenol.
Quantity
12.84 g
Type
reactant
Reaction Step One
Name
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
Quantity
34 g
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reactant
Reaction Step One
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200 mL
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solvent
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190 mL
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resultant mixture
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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